N~1~-Formylhexanediamide
Description
N~1~-Formylhexanediamide is a synthetic amide derivative characterized by a hexanediamide backbone with a formyl group substitution at the N~1~ position. These compounds are often designed for applications in coordination chemistry, catalysis, or pharmaceutical research due to their ability to act as ligands or bioactive agents .
Properties
CAS No. |
137816-75-2 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N'-formylhexanediamide |
InChI |
InChI=1S/C7H12N2O3/c8-6(11)3-1-2-4-7(12)9-5-10/h5H,1-4H2,(H2,8,11)(H,9,10,12) |
InChI Key |
ITOULTDETPQAHB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NC=O)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Formylhexanediamide can be synthesized through several methods. One common approach involves the reaction of hexanediamine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N1-Formylhexanediamide may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N1-Formylhexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert N1-Formylhexanediamide to primary amines.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N~1~-Formylhexanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: N1-Formylhexanediamide can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N1-Formylhexanediamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Key Observations:
- Functional Groups : this compound’s formyl and dual amide groups distinguish it from N-Octadecylformamide (long alkyl chain) and hydroxamic acids (hydroxyureido groups). This structural variation impacts solubility and reactivity .
- Molecular Weight : Smaller molecular weight compared to N-Octadecylformamide suggests higher solubility in polar solvents, which is critical for catalytic or biological applications .
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